2-Iodo-4-chloro-5-nitroaniline

Description

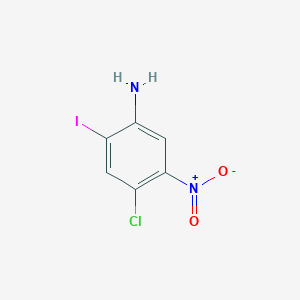

2-Iodo-4-chloro-5-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₃ClIN₂O₂ and a molecular weight of 298.47 g/mol. This compound features an aromatic benzene ring substituted with iodine (position 2), chlorine (position 4), and a nitro group (position 5), along with an amine group (position 1). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine acts as a leaving group .

Properties

Molecular Formula |

C6H4ClIN2O2 |

|---|---|

Molecular Weight |

298.46 g/mol |

IUPAC Name |

4-chloro-2-iodo-5-nitroaniline |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 |

InChI Key |

DESVDNMELPUQEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)I)N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chloro-4-iodo-2-nitroaniline (CAS 335349-57-0)

- Structural Differences : The iodine and nitro groups are swapped (iodine at position 4, nitro at position 2) compared to the target compound.

- Molecular Weight : Identical (298.47 g/mol) due to the same substituents .

- Synthesis: Prepared via nucleophilic substitution using potassium hydroxide in DMSO/methanol, highlighting the reactivity of iodine in such conditions .

- Applications : Similar utility as a synthetic intermediate, though the altered substituent positions may influence regioselectivity in further reactions.

2-Iodo-4-nitroaniline

4-Chloro-2-iodoaniline (CAS 1373233-50-1)

- Structural Differences : Missing the nitro group at position 4.

- Impact : The nitro group’s absence reduces steric hindrance and electron-withdrawing effects, making the compound more reactive in nucleophilic aromatic substitution. Molecular weight is 248.45 g/mol .

- Applications : A key intermediate in pharmaceutical synthesis, particularly for antibiotics .

5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7)

- Structural Differences : Methyl group replaces chlorine at position 4.

- Impact : The methyl group introduces steric hindrance and electron-donating effects, altering solubility and reactivity. Molecular formula is C₇H₆IN₂O₂ (MW: 292.04 g/mol ), though discrepancies in reported data (e.g., molecular weight in ) suggest caution in interpretation .

- Applications : Used in organic electronics due to methyl’s stabilizing effects on crystal packing.

2,6-Diiodo-4-nitroaniline (CAS 5398-27-6)

- Structural Differences : Features two iodine atoms (positions 2 and 6) instead of iodine and chlorine.

- Safety : Classified as an irritant (risk code Xi), with hazards similar to the target compound .

Comparative Data Table

Key Research Findings

- Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Increase acidity of the amine group and direct further substitution to meta/para positions . Halogen Position: Iodine at position 2 (as in the target compound) enhances leaving-group ability in Suzuki-Miyaura couplings compared to position 4 .

- Synthetic Utility : Nitro groups facilitate reduction to amines, enabling access to diverse derivatives, while iodine supports transition-metal-catalyzed cross-couplings .

- Safety Considerations : Halogenated nitroanilines generally exhibit irritant properties, necessitating handling under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.